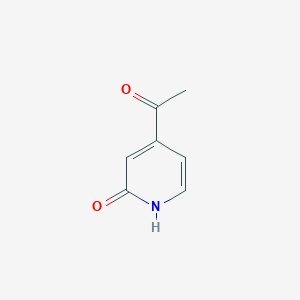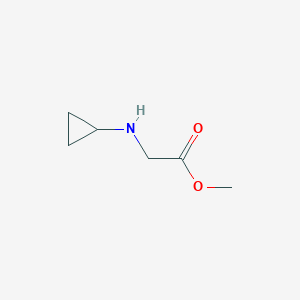
Methyl 2-(cyclopropylamino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(cyclopropylamino)acetate is an organic compound with the molecular formula C6H11NO2. It is a derivative of glycine, where the amino group is substituted with a cyclopropyl group, and the carboxyl group is esterified with methanol. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(cyclopropylamino)acetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with methyl bromoacetate under basic conditions. The reaction typically proceeds as follows:
Cyclopropylamine and Methyl Bromoacetate Reaction: Cyclopropylamine is reacted with methyl bromoacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
Methyl 2-(cyclopropylamino)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ester or amine groups.
Substitution: The cyclopropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: this compound can be hydrolyzed to 2-(cyclopropylamino)acetic acid.
Oxidation: Oxidation can yield compounds with additional oxygen-containing functional groups.
Reduction: Reduction can lead to the formation of alcohols or amines.
科学研究应用
Methyl 2-(cyclopropylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of methyl 2-(cyclopropylamino)acetate involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. The ester group can undergo hydrolysis to release the active amine, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl 2-(cyclopropylamino)acetate Hydrochloride: A salt form with similar properties but different solubility and stability.
Methyl N-cyclopropylglycinate: Another derivative with a similar structure but different reactivity.
Glycine Derivatives: Compounds like methyl glycinate and methyl 2-(methylamino)acetate share structural similarities.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
属性
IUPAC Name |
methyl 2-(cyclopropylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYODZWYCOXGOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
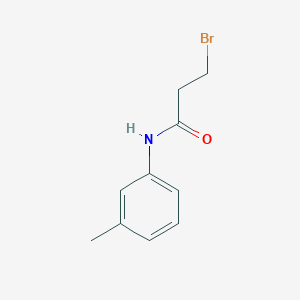
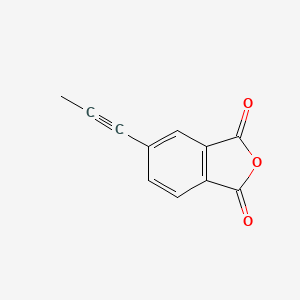
![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)
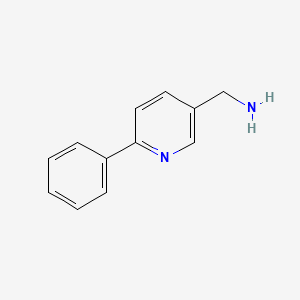
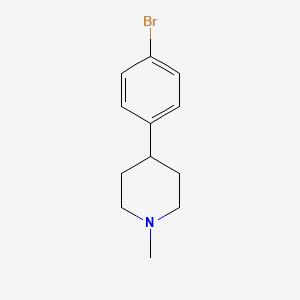
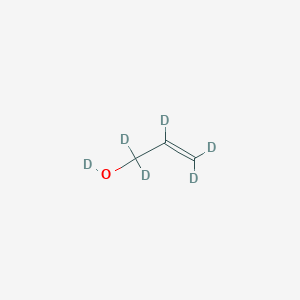
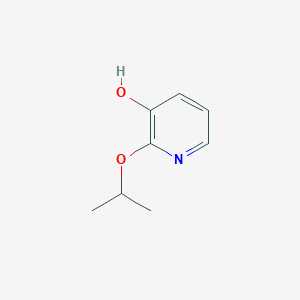


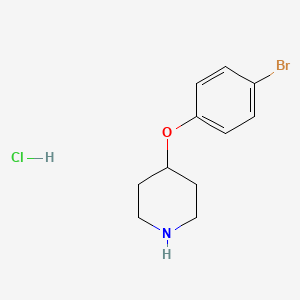
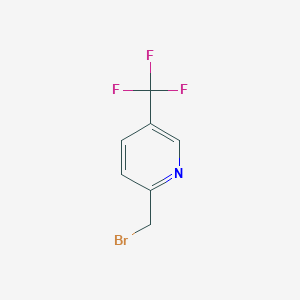
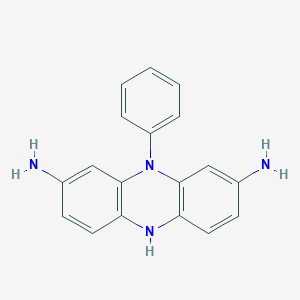
![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)
